![molecular formula C28H26O10 B3025658 4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one CAS No. 2130033-55-3](/img/structure/B3025658.png)
4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one
Overview
Description
PHY34 is an inhibitor of late-stage autophagy. It is cytotoxic to OVCAR-3 and OVCAR-8 ovarian cancer cells (IC50 = 4 nM for both) and induces apoptosis in the same cells when used at a concentration of 100 nM. PHY34 increases the number of LC3B puncta and induces autophagosome accumulation in HeLa cells (EC50s = 1.99 and 3.86 nM, respectively). It reduces tumor growth in an OVCAR-8 mouse xenograft model when administered at a dose of 0.75 mg/kg.
Scientific Research Applications
Synthesis and Dimethyldioxirane Oxidation of Tetrahydrobenzofurans Research by Levai et al. (2002) explored the synthesis of tetrahydrobenzofuran derivatives via Weitz−Scheffer oxidation and their conversion using dimethyldioxirane oxidation. These compounds, including structures similar to the queried chemical, show promise in organic synthesis processes (Levai et al., 2002).
Spiro[6H‐1,3‐dioxolo[4,5‐c]pyran‐6,5′‐oxazolidine]‐3′‐carboxylic Acid This study by Ramirez and Shi (2012) involves the synthesis of ketone catalysts used in epoxidation and CH activation of alcohols, which are key reactions in organic synthesis. The compound studied shares structural similarities with the queried chemical, indicating its potential use in similar synthetic routes (Ramirez & Shi, 2012).
De Novo Asymmetric Approach to 8a-epi-Swainsonine Coral, Guo, and Shan (2009) developed an improved synthesis method for (−)-8a-epi-swainsonine, reducing the steps required. This method involved the use of compounds structurally similar to the queried chemical, highlighting its potential in streamlining complex organic syntheses (Coral, Guo, & Shan, 2009).
properties
IUPAC Name |
4-[[(3aR,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O10/c1-28(2)37-24-19(10-29)35-27(22(30)25(24)38-28)36-23-15-6-4-3-5-14(15)20(21-16(23)11-32-26(21)31)13-7-8-17-18(9-13)34-12-33-17/h3-9,19,22,24-25,27,29-30H,10-12H2,1-2H3/t19-,22-,24+,25-,27+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXRFGTBCRYIR-CLDHGOPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OCO7)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O1)O)OC3=C4COC(=O)C4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OCO7)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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